Cas no 1202355-16-5 (Scopolamine-d3)

Scopolamine-d3 化学的及び物理的性質

名前と識別子

-

- Scopolamine-d3

-

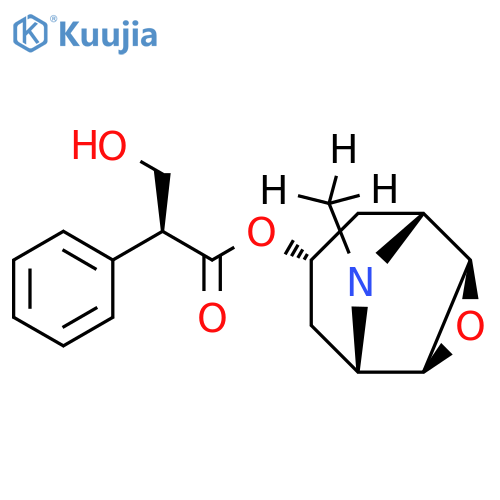

- インチ: 1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11-,12-,13-,14+,15-,16+/m1/s1

- InChIKey: STECJAGHUSJQJN-FWXGHANASA-N

- ほほえんだ: C([H])([H])([H])N1[C@@H]2C[C@@H](OC(=O)[C@@H](C3C=CC=CC=3)CO)C[C@H]1[C@@H]1O[C@H]21

Scopolamine-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S200206-1mg |

Scopolamine-d3 |

1202355-16-5 | 1mg |

150.00 | 2021-07-18 | ||

| TRC | S200206-10mg |

Scopolamine-d3 |

1202355-16-5 | 10mg |

1200.00 | 2021-07-18 |

Scopolamine-d3 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Hydroxy acids and derivatives Beta hydroxy acids and derivatives

- Natural Products and Extracts Plant Extracts Plant based Cyphanthera myosotidea

- Natural Products and Extracts Plant Extracts Plant based Crenidium spinescens

- Natural Products and Extracts Plant Extracts Plant based Anthocercis ilicifolia

- Natural Products and Extracts Plant Extracts Plant based Anthocercis genistoides

Scopolamine-d3に関する追加情報

Research Briefing on Scopolamine-d3 (CAS: 1202355-16-5): Recent Advances and Applications

Scopolamine-d3, a deuterated analog of scopolamine with the CAS number 1202355-16-5, has garnered significant attention in recent years due to its utility in pharmacokinetic and pharmacodynamic studies. As a stable isotope-labeled compound, Scopolamine-d3 is widely employed as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of scopolamine and its metabolites in biological matrices. This research briefing synthesizes the latest findings on Scopolamine-d3, highlighting its applications in neuroscience, drug development, and analytical chemistry.

Recent studies have focused on optimizing the synthesis and purification of Scopolamine-d3 to achieve high isotopic purity and chemical stability. Advances in deuterium labeling techniques have enabled the production of Scopolamine-d3 with minimal isotopic exchange, which is critical for maintaining the integrity of tracer studies. Furthermore, the compound's role in elucidating the pharmacokinetics of scopolamine has been underscored by its use in clinical trials investigating anticholinergic drugs.

In the realm of neuroscience, Scopolamine-d3 has been instrumental in exploring the mechanisms of scopolamine-induced cognitive impairment. Researchers have utilized this deuterated compound to track the distribution and metabolism of scopolamine in rodent models, providing insights into its blood-brain barrier permeability and regional brain concentrations. These studies have implications for understanding the neuropharmacology of anticholinergic agents and their potential side effects.

Analytical methodologies leveraging Scopolamine-d3 have also seen notable advancements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods incorporating Scopolamine-d3 as an internal standard have demonstrated superior sensitivity and specificity in quantifying scopolamine levels in plasma, urine, and cerebrospinal fluid. Such techniques are pivotal for therapeutic drug monitoring and forensic toxicology applications.

Looking ahead, the continued development of Scopolamine-d3-based assays is expected to enhance precision medicine approaches for disorders involving cholinergic dysfunction. Ongoing research is exploring its potential in biomarker discovery and the evaluation of novel anticholinergic therapies. This briefing underscores the versatility of Scopolamine-d3 as a research tool and its growing importance in both academic and industrial settings.

1202355-16-5 (Scopolamine-d3) 関連製品

- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)

- 1184193-90-5(1-(2,2-Difluoroethyl)-1h-indol-5-amine)

- 1638760-94-7({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)

- 1366368-66-2((3S)-3-(2,5-dimethylthiophen-3-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)

- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)

- 1805954-50-0(Ethyl 3-bromo-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-carboxylate)

- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)

- 2090528-82-6(1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)

- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)